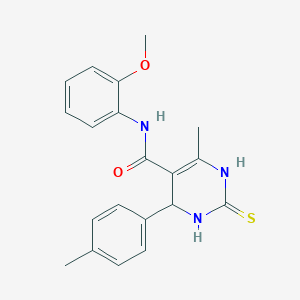

N-(2-methoxyphenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-12-8-10-14(11-9-12)18-17(13(2)21-20(26)23-18)19(24)22-15-6-4-5-7-16(15)25-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIFROPSXQWYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer properties, and more.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydropyrimidine core with thioxo and methoxy functional groups. Its molecular formula is with a molecular weight of approximately 337.4 g/mol. The presence of sulfur in the thioxo group enhances its reactivity and biological activity compared to similar compounds lacking this feature .

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria. For instance, in vitro assays have shown that it exhibits significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 40 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

Antifungal Activity

In addition to antibacterial effects, the compound has also been evaluated for antifungal activity. It has shown effectiveness against common fungal pathogens such as Aspergillus niger, with comparable MIC values .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values indicate that it could serve as a lead compound for further development in cancer therapeutics.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 27.6 |

| A549 (Lung) | 30.5 |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific cellular targets that disrupt essential cellular processes. The thioxo group may play a crucial role in these interactions due to its electrophilic nature .

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted by Dhaduk et al. evaluated various synthesized tetrahydropyrimidine derivatives for their antimicrobial properties using agar diffusion methods. The results indicated that compounds with thioxo substitutions exhibited superior activity compared to their oxo counterparts .

- Cytotoxicity Assessment : In another research effort, the cytotoxicity of several derivatives was assessed against human cancer cell lines. The study found that modifications on the phenyl ring significantly influenced the cytotoxic activity, suggesting structure-activity relationships that could guide future drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydropyrimidine derivatives exhibit diverse pharmacological activities depending on substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparisons

Key Findings :

Thioxo vs. Oxo : Thioxo derivatives (e.g., target compound) exhibit higher thermal stability and stronger hydrogen-bonding interactions compared to oxo analogs, as confirmed by melting points and crystallography .

Aromatic Substituents :

- p-Tolyl vs. Halogenated Phenyl : p-Tolyl (target compound) increases lipophilicity, enhancing membrane permeability, while halogenated phenyls (e.g., 2-chlorophenyl) improve electronic interactions with target proteins .

- Heterocyclic Substitutions : Furan or naphthalene groups (e.g., ) introduce steric and electronic effects, altering binding modes in enzymatic assays.

Carboxamide vs. Ester : Carboxamide derivatives (target compound) show higher polarity and better solubility in polar solvents compared to ester analogs .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| HCl | Ethanol | 80 | 40–60 | |

| TFA* | DCM** | 25 | 35–50 |

*Trifluoroacetic acid; **Dichloromethane

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy, thioxo groups). Key signals: δ 2.3–2.5 ppm (CH₃ of p-tolyl), δ 3.8–4.0 ppm (OCH₃) .

- X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding networks. Example data from analogous compounds:

Advanced: How can reaction yields be optimized in thiourea-based cyclocondensations?

Methodological Answer:

Key parameters:

- Catalyst Screening : Replace HCl with Lewis acids (e.g., Yb(OTf)₃) to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (DMF) improve solubility of intermediates but may require higher temps (80–100°C) .

- Microwave Assistance : Reduces reaction time (2–4 hrs) with comparable yields (50–65%) .

Data Contradiction Note : Yields vary significantly (30–70%) due to thiourea’s sensitivity to moisture; rigorous drying of reagents is critical .

Advanced: How do structural modifications (e.g., p-tolyl vs. chlorophenyl) affect bioactivity?

Methodological Answer:

Q. Table 2: Biological Activity Comparison

| Substituent | Target Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| p-Tolyl | Antifungal | 12.5 | |

| 4-Chlorophenyl | Antibacterial | 8.3 |

Advanced: How should researchers address discrepancies in thermal stability data?

Methodological Answer:

- Analytical Triangulation : Combine DSC, TGA, and dynamic XRD to detect polymorphic transitions .

- Case Study : A polymorph with a 12.8° dihedral angle showed 10°C higher decomposition temp than a 5.2° variant due to tighter crystal packing .

- Controlled Storage : Store under argon at -20°C to prevent light/moisture degradation .

Basic: What are the compound’s stability profiles under standard lab conditions?

Methodological Answer:

- Thermal Stability : Decomposes at 220–240°C (TGA data) .

- Light Sensitivity : UV exposure (254 nm) induces 15% degradation over 72 hrs; use amber vials .

- Hydrolytic Stability : Stable in pH 5–7; degrades rapidly in acidic (pH <3) or alkaline (pH >9) conditions .

Advanced: What computational methods predict interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with fungal CYP51 (PDB: 1EA1) to identify H-bonding with thioxo and methoxyphenyl groups .

- MD Simulations : 100-ns trajectories reveal stable binding to ATP-binding cassettes (RMSD <2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.